(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized using various techniques, such as UV, IR, 1H and 13C NMR, and mass spectrometry. These studies often focus on understanding the molecular structure, electronic properties, and reactivity through density functional theory (DFT) calculations and molecular docking studies. For instance, Shahana and Yardily (2020) synthesized novel compounds and characterized them to understand their structural and electronic properties, providing insights into their potential applications based on their antibacterial activity explored through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Antibacterial Activities
Several studies have synthesized libraries of compounds to investigate their in vitro antimicrobial and antibacterial activities. For example, Pandya et al. (2019) synthesized a library of compounds and evaluated their antimicrobial activities against various bacterial and fungal strains, demonstrating good to moderate activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Pandya et al., 2019).
Enzyme Inhibitory Activities
Compounds within this structural realm have also been evaluated for their enzyme inhibitory activities. Cetin et al. (2021) designed and synthesized thiophene-based heterocyclic compounds, evaluating their in vitro enzyme inhibitory activities against key enzymes. This study underscores the potential therapeutic applications of such compounds, particularly in treating diseases where enzyme inhibition is beneficial (Cetin et al., 2021).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and DFT calculations, play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds and used theoretical studies to elucidate their interaction mechanisms, offering insights into their potential biological activities (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(16-12-21-26(24-16)15-7-2-1-3-8-15)25-10-4-6-14(13-25)18-22-23-19(28-18)17-9-5-11-29-17/h1-3,5,7-9,11-12,14H,4,6,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBROULANBJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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